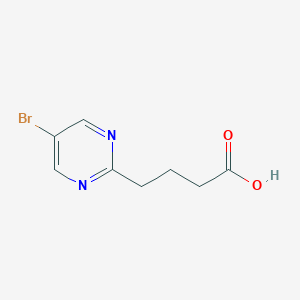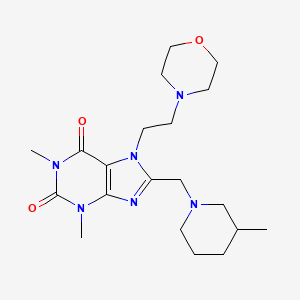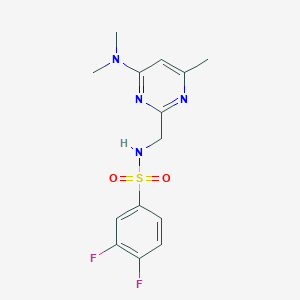
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound of interest in the field of medicinal chemistry and chemical research. This compound combines various functional groups that potentially contribute to its biological activity and versatility in synthetic applications. The presence of the sulfonamide group along with the pyrimidine and fluorobenzene moieties makes this compound a candidate for various reactions and applications.
作用机制
Target of Action
Similar compounds such as 4-dimethylaminopyridine (dmap) have been reported to exhibit catalytic activity in various chemical reactions .
Mode of Action
Compounds with similar structures, such as dmap, are known to act as nucleophilic catalysts in a variety of reactions such as esterifications with anhydrides . The compound’s interaction with its targets likely involves the activation of certain chemical reactions, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Similar compounds have been reported to influence various chemical reactions, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit catalytic activity in various chemical reactions, suggesting that this compound may also have significant effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions : The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide involves the preparation of its precursors followed by their coupling reactions. Key steps include the preparation of 4-(dimethylamino)-6-methylpyrimidine, followed by its reaction with a suitable difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group. Common reagents include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods : On an industrial scale, the production process might be optimized for cost-effectiveness and yield. This often includes the use of flow chemistry techniques, scalable reaction vessels, and catalytic processes to ensure efficient synthesis. Advanced purification techniques like recrystallization or chromatography would be utilized to ensure product purity.
化学反应分析
Types of Reactions : This compound can undergo various types of chemical reactions, including substitution reactions due to its aromatic nature, oxidation and reduction reactions depending on the functional groups involved, and coupling reactions through its sulfonamide or pyrimidine moieties.
Common Reagents and Conditions : For substitutions, reagents such as nucleophiles or electrophiles might be used under conditions that facilitate aromatic substitution. Oxidation might involve agents like potassium permanganate or hydrogen peroxide, whereas reductions could use hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products Formed : Depending on the reagents and conditions, major products can include substituted derivatives on the aromatic ring, oxidized or reduced variants of the functional groups, and coupled products when reactions involve cross-coupling reagents or catalysts.
科学研究应用
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide finds application across various scientific research domains:
Chemistry : Used as a building block for creating complex molecules and studying reaction mechanisms.
Biology : Evaluated for its potential as a bioactive molecule, potentially interacting with specific enzymes or receptors.
Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry : Utilized in the development of new materials, agrochemicals, or as intermediates in the synthesis of other compounds.
相似化合物的比较
When compared to similar compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-benzenesulfonamide : This lacks the difluoro substitution, which might alter its reactivity or biological activity.
4-(Dimethylamino)-6-methylpyrimidine derivatives : These could serve as precursors or analogs with varied activities based
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)10-4-5-11(15)12(16)7-10/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXVENWRCWTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
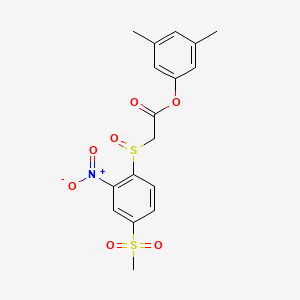
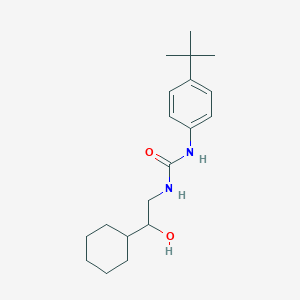
![4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911749.png)
![4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2911750.png)
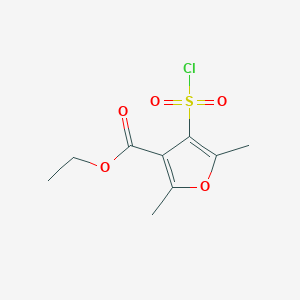
![4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
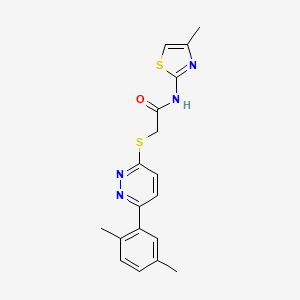
![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)
